

Interpreting the NMR Spectra of 3-Ethyl-2,3-dimethylpentane: A Comparative Guide

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Compound of Interest

Compound Name: 3-Ethyl-2,3-dimethylpentane

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For researchers, scientists, and professionals in drug development, a thorough understanding of spectroscopic data is paramount for accurate molecular structure elucidation. This guide provides a detailed comparison and interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **3-Ethyl-2,3-dimethylpentane**.

This document offers a comprehensive analysis based on established principles of NMR spectroscopy, including chemical shift predictions and spin-spin coupling patterns. While experimental data for this specific compound is not readily available in public databases, the predicted values herein serve as a robust reference for spectral interpretation.

Predicted ¹H and ¹³C NMR Data

Due to the asymmetric nature of **3-Ethyl-2,3-dimethylpentane**, all seven carbon atoms and their attached protons are chemically non-equivalent. This results in seven distinct signals in both the 1H and ^{13}C NMR spectra. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectral Data (Predicted)



Signal Assignment	Chemical Shift (δ, ppm)	Integration	Multiplicity
CH₃ (on C2)	~ 0.85	3H	Doublet (d)
CH (on C2)	~ 1.60	1H	Multiplet (m)
CH₃ (on C3)	~ 0.90	3H	Singlet (s)
CH ₂ (ethyl on C3)	~ 1.30	2H	Quartet (q)
CH₃ (ethyl on C3)	~ 0.80	3H	Triplet (t)
CH ₂ (on C4)	~ 1.20	2H	Quartet (q)
CH₃ (on C5)	~ 0.88	3H	Triplet (t)

¹³C NMR Spectral Data (Predicted)

Signal Assignment	Chemical Shift (δ, ppm)
C1 (CH ₃ on C2)	~ 15
C2 (CH)	~ 35
C3 (quaternary)	~ 45
C4 (CH ₂)	~ 25
C5 (CH₃)	~ 10
CH₃ (on C3)	~ 20
CH ₂ (ethyl on C3)	~ 30
CH₃ (ethyl on C3)	~ 8

Experimental Protocol

The following provides a generalized methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of a liquid alkane sample such as **3-Ethyl-2,3-dimethylpentane**.

Sample Preparation:



- A solution of **3-Ethyl-2,3-dimethylpentane** (typically 5-25 mg) is prepared by dissolving the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

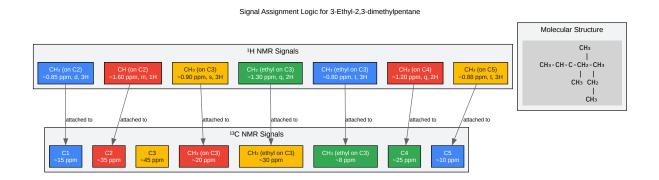
Instrumentation and Data Acquisition:

- The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- For ¹H NMR, the acquisition parameters typically include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay may be necessary for quaternary carbons.

Logical Relationships in NMR Signals

The connectivity and chemical environment of the atoms in **3-Ethyl-2,3-dimethylpentane** directly influence the resulting NMR spectra. The following diagram illustrates the relationship between the unique proton and carbon environments and their corresponding signals.





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Caption: Predicted NMR signal assignments for **3-Ethyl-2,3-dimethylpentane**.

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